REACTION_CXSMILES
|
C(=O)([O-])[O-].[Mn+2:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8].[OH-].[Na+]>>[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Mn+2:5].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8] |f:0.1,3.4,5.6.7|
|
Name
|
|
Quantity
|
145.83 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mn+2]
|
Name
|
|
Quantity
|
328.92 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
25.38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
Water was removed from the vessel during the reaction by means of a fractional distillation column
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-].[Mn+2].C(CC)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |